![molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5](/img/structure/B1306498.png)

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

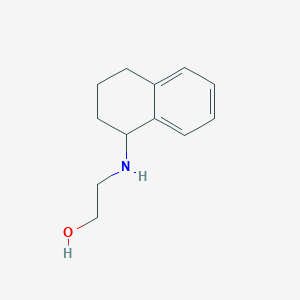

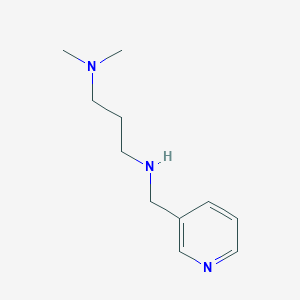

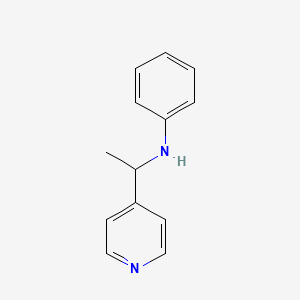

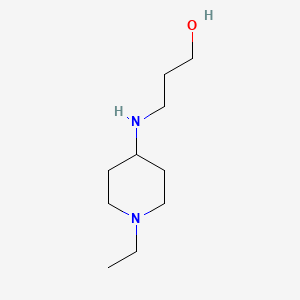

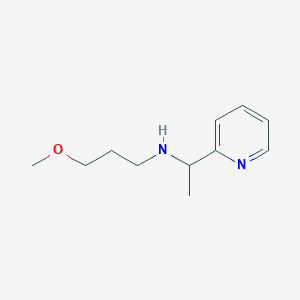

The synthesis of compounds related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine involves the addition alkylation reaction, which is a common method used in the formation of amines. In a related study, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through the addition alkylation of diethyl triamine with epoxyethane. This process resulted in a yield of 61% and a high purity level of 99%, indicating the efficiency of the synthesis method for producing amines with similar structures .

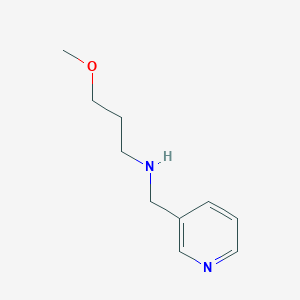

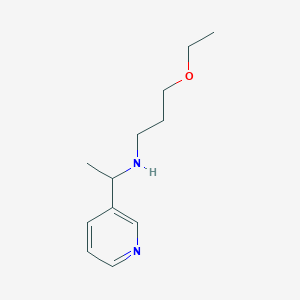

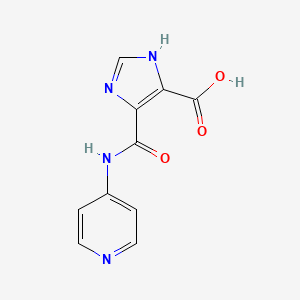

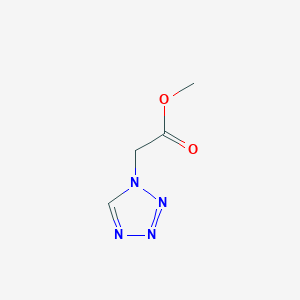

Molecular Structure Analysis

The molecular structure of amines similar to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is typically confirmed through spectral characterization. This involves using techniques such as NMR, IR, or mass spectrometry to determine the structure of the synthesized compound. In the case of the related compound 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, spectral characterization was used to confirm the structure, ensuring that the desired compound was obtained .

Chemical Reactions Analysis

Compounds within the class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which are structurally related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, have been evaluated for their binding affinity at the sigma receptor. The study of these compounds' chemical reactions with the receptor has revealed that certain structural modifications can lead to superpotent sigma ligands with subnanomolar affinity. For example, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited a Ki of 0.34 nM, indicating a strong interaction with the sigma receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine are crucial for their potential applications, especially in the development of therapeutic agents. The related study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has shown that these compounds possess high efficacy for the sigma receptor, which is significant for their biological activity. The relative chemical simplicity and ease of synthesis of these compounds, along with their high degree of selectivity, make them promising candidates for further research into the functional role of sigma receptors and the development of novel therapeutic agents .

Applications De Recherche Scientifique

Synthesis of Furoylethylamines

A method was developed for the synthesis of previously unknown furylethylamines, including 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine. These compounds were synthesized through the conversion of 3-furylcarbaldehyde to 3-cyanofuran and then to 3-acetylfuran. The reduction of the oxime or methylimine of 3-acetylfuran leads to the corresponding 3-substituted furylethylamines, which could potentially include N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine derivatives (Shevchenko, 2013).

Enantioselective Synthesis for Chiral Building Blocks

The enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol was achieved using selective conversion and enantioselective reduction. This process is significant as it provides a flexible building block for the preparation of compounds like serine and azasugars, demonstrating the versatility of furyl-ethylamine derivatives in synthesizing chiral molecules (Demir et al., 2003).

Reactivity and Transformations

N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides underwent acid-catalyzed transformations with furan ring opening. This process led to derivatives of a new fused heterocyclic system, demonstrating the chemical reactivity and potential for creating novel compounds with furyl-ethylamine structures (Stroganova, Vasilin, & Krapivin, 2016).

Organocatalytic Applications

Diethylamine, a compound structurally related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, was shown to be an efficient organocatalyst in the diastereoselective synthesis of medicinally relevant 2-amino-4H-chromenes. This highlights the potential utility of N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine and its derivatives in catalysis and synthesis of bioactive compounds (Kulkarni et al., 2013).

Propriétés

IUPAC Name |

N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBTZZUXZNNSTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390182 |

Source

|

| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine | |

CAS RN |

842971-89-5 |

Source

|

| Record name | N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)